molecular formula C18H17NO4 B3977187 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B3977187
M. Wt: 311.3 g/mol
InChI Key: MVFPJZCZGPBDII-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.11575802 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Activity

One of the significant applications of compounds similar to 3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one is in the synthesis and evaluation of their antioxidant activities. Gupta, Kalpana, and Malik (2012) explored the synthesis of new 3-substituted-2-oxindole derivatives showing moderate to good antioxidant activities. These activities were assessed through free radical scavenging assays, indicating the potential of these compounds in antioxidant applications (Gupta, Kalpana, & Malik, 2012).

Antitumor Activity

Another vital area of application is in the development of antitumor agents. Nguyen et al. (1990) investigated the synthesis of pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, demonstrating promising antineoplastic properties. These compounds were tested for antitumor activity in vitro and in vivo using various experimental tumor models, suggesting their potential use in cancer therapy (Nguyen et al., 1990).

Enzymatic Hydrolysis Products

The transformation of compounds like this compound through enzymatic hydrolysis is another area of interest. Kikuchi et al. (2011) studied the hydrolysis of secoiridoid glucosides, leading to newcompounds with cytotoxic activities. These findings indicate the potential for developing novel therapeutic agents from enzymatic hydrolysis products of related compounds (Kikuchi, Yaoita, Mano, & Kikuchi, 2011).

Chemical Synthesis and Structural Analysis

In the field of chemical synthesis and structural characterization, various derivatives of compounds structurally similar to this compound have been synthesized and analyzed. Chernyshev and Monakhova (2010) described the crystal structures of dienediaminoketones, demonstrating the diverse synthetic applications and the importance of structural analysis in understanding these compounds (Chernyshev & Monakhova, 2010).

Synthesis and Biological Evaluation

Furthermore, the synthesis and biological evaluation of indole derivatives, which are structurally related to the compound , have been explored for potential antimicrobial agents. Kalshetty, Gani, and Kalashetti (2012) synthesized new indole derivatives and evaluated their antimicrobial potential, highlighting the significance of these compounds in the development of new antimicrobial drugs (Kalshetty, Gani, & Kalashetti, 2012).

Novel Complexes with Pharmacodynamic Significance

Research has also been conducted on creating novel complexes with significant pharmacodynamic implications. Singh and Nagpal (2005) synthesized diorganosilicon(IV) complexes of indole-2,3-dione derivatives, aiming to develop eco-friendly fungicides and bactericides. Their study indicated these complexes' potential as antimicrobial agents, comparing favorably with standard fungicides in terms of efficacy and toxicity (Singh & Nagpal, 2005).

Properties

IUPAC Name

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-3-8-15-14(9-11)18(22,17(21)19-15)10-16(20)12-4-6-13(23-2)7-5-12/h3-9,22H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFPJZCZGPBDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.